

sample preparation for N-acylglycine profiling in urine

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Compound of Interest

Compound Name: *N*-(1-Oxopentadecyl)glycine-d2

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Application Note: Profiling N-Acylglycines in Urine

Introduction

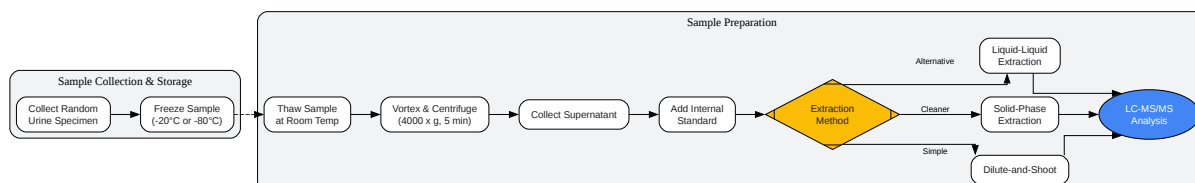
N-acylglycines (NAGs) are a class of metabolites formed from the conjugation of glycine with acyl-CoA esters.[1] In healthy individuals, they are typically present at low concentrations; however, their levels can be significantly elevated in individuals with certain inborn errors of metabolism, such as fatty acid oxidation disorders and organic acidemias.[1][2] Consequently, the accurate and robust quantification of N-acylglycines in urine is a critical tool for the diagnosis and monitoring of these metabolic conditions.[1] This application note provides detailed protocols for the sample preparation of urine for N-acylglycine profiling, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][3]

The use of stable isotope-labeled internal standards is crucial for correcting matrix effects and variations during sample processing and instrumental analysis, ensuring high accuracy and precision.[1] This document outlines three common sample preparation methods: a simple "dilute-and-shoot" approach, solid-phase extraction (SPE), and liquid-liquid extraction (LLE).

Experimental Workflow

The general workflow for the analysis of N-acylglycines in urine involves sample collection, preparation, and subsequent analysis by LC-MS/MS or GC-MS. The sample preparation step is

critical for removing interferences and concentrating the analytes of interest.



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Caption: General experimental workflow for urinary N-acylglycine profiling.

Quantitative Data Summary

The choice of sample preparation method can impact key analytical parameters such as recovery, linearity, and sensitivity. The following table summarizes typical performance data for different N-acylglycine analysis methods.

Analyte	Method	Recovery (%)	Linearity (r ²)	LLOQ (μM)	Reference
Various N-Acylglycines	LC-MS/MS with SPE and derivatization	90.2 - 109.3	> 0.99	Not Specified	[4]
N-Propionylglycine	LC-MS/MS (Dilute-and-Shoot)	Not Specified	> 0.99	0.1	[1]
N-Butyrylglycine	LC-MS/MS (Dilute-and-Shoot)	Not Specified	> 0.99	0.1	[1]
N-Isovalerylglycine	LC-MS/MS (Dilute-and-Shoot)	Not Specified	> 0.99	0.1	[1]
N-Hexanoylglycine	LC-MS/MS (Dilute-and-Shoot)	Not Specified	> 0.99	0.1	[1]
N-Octanoylglycine	LC-MS/MS (Dilute-and-Shoot)	Not Specified	> 0.99	0.1	[1]
Various Organic Acids	GC-MS with SPE	90 - 100 (for many compounds)	Not Specified	< 5 nmole	[5]

Experimental Protocols

Herein are detailed protocols for the three common sample preparation methods for urinary N-acylglycine analysis.

Protocol 1: "Dilute-and-Shoot" Method

This method is rapid and straightforward, making it suitable for high-throughput screening.[\[1\]](#)

Materials:

- Urine sample
- Internal standard working solution (e.g., n-Octanoylglycine-2,2-d2 in 50% methanol/water)[1]
- Microcentrifuge tubes
- Autosampler vials
- Vortex mixer
- Centrifuge

Procedure:

- Thaw frozen urine samples at room temperature.
- Vortex the sample for 10 seconds to ensure homogeneity.
- Centrifuge the urine sample at 4000 x g for 5 minutes to pellet any particulate matter.[1]
- In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution.[1]
- Vortex the mixture for 10 seconds.
- Transfer the final solution to an autosampler vial for LC-MS/MS analysis.[1]

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner sample extract compared to the "dilute-and-shoot" method by removing interfering matrix components, which can improve assay sensitivity and robustness. [6][7] Anion exchange SPE cartridges are commonly used for the extraction of acidic metabolites like N-acylglycines.[6]

Materials:

- Urine sample

- Internal standard
- Anion exchange SPE cartridge (e.g., Sep-Pak Vac RC, Accell Plus QMA)[5]
- Methanol (for conditioning)
- Water (for conditioning and washing)
- Elution solvent (e.g., acidic methanol)
- Collection tubes
- SPE manifold
- Evaporation system (e.g., nitrogen evaporator)
- Reconstitution solvent (compatible with LC mobile phase)

Procedure:

- Sample Pre-treatment:
 - Thaw urine sample and centrifuge to remove particulates.
 - Add the internal standard to a known volume of urine supernatant.
 - The sample may be diluted with a buffer to adjust the pH for optimal binding to the SPE sorbent.[8]
- SPE Cartridge Conditioning:
 - Condition the anion exchange SPE cartridge by passing a suitable organic solvent (e.g., methanol) followed by water. Do not allow the sorbent to dry out.[8]
- Sample Loading:
 - Load the pre-treated urine sample onto the conditioned SPE cartridge.
- Washing:

- Wash the cartridge with water or a weak buffer to remove unretained matrix components.
- Elution:
 - Elute the N-acylglycines from the cartridge using an appropriate elution solvent, such as acidic methanol.[8]
- Dry-down and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the dried extract in a specific volume of a solvent compatible with the LC-MS/MS system.

Protocol 3: Liquid-Liquid Extraction (LLE)

LLE is another effective technique for cleaning up urine samples and concentrating the analytes of interest.

Materials:

- Urine sample
- Internal standard
- Extraction solvent (e.g., dichloromethane, ethyl acetate)
- Acid (e.g., sulfuric acid) to adjust pH[9]
- Glass test tubes with screw caps
- Vortex mixer
- Centrifuge
- Pipettes
- Evaporation system

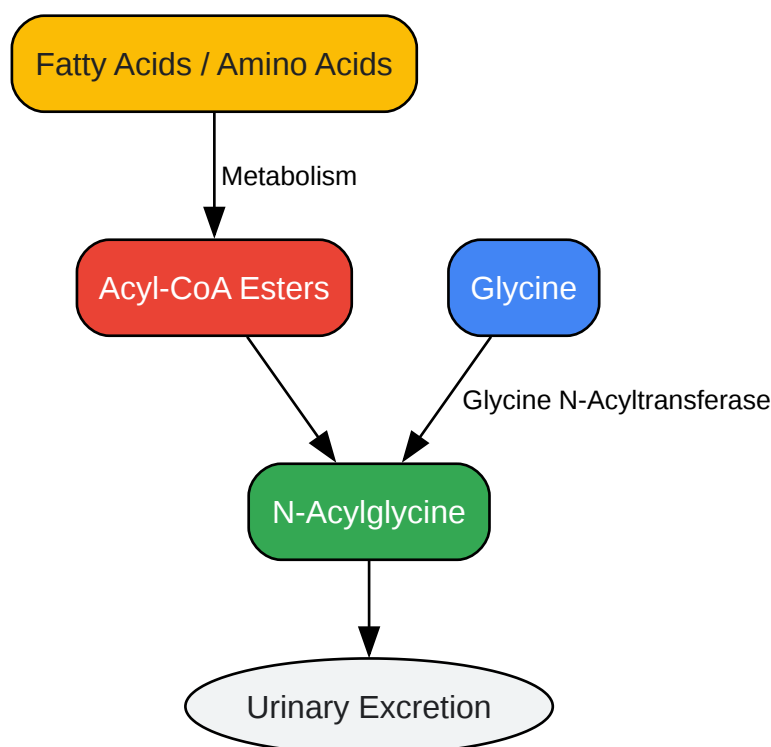
- Reconstitution solvent

Procedure:

- Sample Pre-treatment:
 - To a glass test tube, add a specific volume of urine (e.g., 2 mL).
 - Add the internal standard.
 - Acidify the urine sample by adding an acid (e.g., 2 mL of 1 M sulfuric acid) to a pH where the N-acylglycines are in their non-ionized form, which enhances their extraction into an organic solvent.[\[9\]](#)
- Extraction:
 - Add a water-immiscible organic solvent (e.g., dichloromethane).
 - Vortex the mixture vigorously for an extended period to ensure efficient partitioning of the analytes into the organic phase.
- Phase Separation:
 - Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.
- Collection and Evaporation:
 - Carefully transfer the organic layer containing the N-acylglycines to a clean tube.
 - Evaporate the organic solvent to dryness.
- Reconstitution:
 - Reconstitute the residue in a known volume of a suitable solvent for LC-MS/MS analysis.

Signaling Pathway

The formation of N-acylglycines is a detoxification pathway that conjugates acyl-CoAs, which can be toxic at high concentrations, with glycine.



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Caption: Biosynthesis and excretion pathway of N-acylglycines.

Conclusion

The selection of an appropriate sample preparation method for urinary N-acylglycine profiling depends on the specific requirements of the study, including the desired level of sensitivity, throughput, and the available instrumentation. The "dilute-and-shoot" method offers speed and simplicity, while SPE and LLE provide cleaner extracts, potentially leading to improved analytical performance. The protocols provided in this application note serve as a guide for researchers and clinicians in the field of metabolic disease research and diagnostics.

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